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molecular formula C15H13ClO B2570660 (2-Chlorophenyl)(2,5-dimethylphenyl)methanone CAS No. 70132-79-5

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone

Cat. No. B2570660
M. Wt: 244.72
InChI Key: JUVLZKBPCAPPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05130448

Procedure details

The HF-catalyzed condensation of 2-chlorobenzoic acid with p-xylene was also investigated. Condensation was carried out at 60° C. for 4.5 hours. 2-chloro-2',5'-dimethylbenzophenone product was isolated in 55% yield. Upon repeating the reaction at 80° C. for 4.5 hours, the conversion was slightly increased to afford the product in 60% yield. The results appear to show that p-xylene is not as reactive as m-xylene in this reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:11][C:12]1[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=1>>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([C:17]1[CH:16]=[C:15]([CH3:18])[CH:14]=[CH:13][C:12]=1[CH3:11])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Condensation

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ClC1=C(C(=O)C2=C(C=CC(=C2)C)C)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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